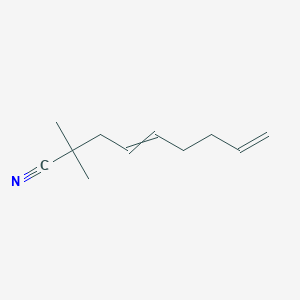

2,2-Dimethylnona-4,8-dienenitrile

Description

Structure

3D Structure

Properties

CAS No. |

669073-74-9 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,2-dimethylnona-4,8-dienenitrile |

InChI |

InChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3 |

InChI Key |

ZRFOKMHURPBHQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=CCCC=C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,2-Dimethylnona-4,8-dienenitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of this specific molecule in current scientific literature, this document serves as a theoretical framework to enable its synthesis and subsequent identification. The proposed synthesis involves a two-step conversion from a readily accessible, albeit hypothetical, aldehyde precursor. Detailed experimental protocols are provided for the key transformations. Furthermore, comprehensive predicted characterization data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, are summarized in a structured format to aid in the verification of the synthesized product.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned starting from the corresponding aldehyde, 2,2-Dimethylnona-4,8-dienal. A common and effective method for the conversion of an aldehyde to a nitrile is through a two-step sequence involving the formation of an aldoxime followed by dehydration.

The overall proposed synthetic transformation is as follows:

Caption: Proposed synthesis of this compound.

A more detailed workflow for this synthesis is presented below:

Caption: Detailed experimental workflow for the proposed synthesis.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylnona-4,8-dienal Oxime

-

Reaction Setup: To a solution of 2,2-Dimethylnona-4,8-dienal (1 equivalent) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 10 volumes). Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2,2-Dimethylnona-4,8-dienal oxime (1 equivalent) in acetic anhydride (5-10 volumes).

-

Reaction Execution: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-3 hours.

-

Monitoring: Monitor the reaction for the disappearance of the oxime by TLC or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice-water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with diethyl ether (3 x 10 volumes).

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile should be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Predicted Characterization Data

The following table summarizes the predicted physical and spectroscopic data for this compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~ 90-95 °C at 1 mmHg (estimated) |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.80-5.65 (m, 2H, H-5 & H-8), 5.45-5.35 (m, 1H, H-4), 5.05-4.95 (m, 2H, H-9), 2.25 (d, J=7.2 Hz, 2H, H-3), 2.15-2.05 (m, 2H, H-6), 2.05-1.95 (m, 2H, H-7), 1.30 (s, 6H, 2 x CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5 (C-8), 132.0 (C-5), 125.0 (C-4), 122.0 (CN), 115.0 (C-9), 42.0 (C-3), 35.0 (C-2), 32.5 (C-7), 29.0 (C-6), 25.0 (2 x CH₃) |

| IR (neat, cm⁻¹) | 3075 (w, =C-H str), 2970 (s, C-H str), 2930 (m, C-H str), 2245 (m, sharp, C≡N str), 1640 (m, C=C str), 995 (s, trans =C-H bend), 915 (s, =C-H bend) |

| Mass Spec (EI, m/z) | 163 (M⁺, weak or absent), 162 ([M-H]⁺), 148 ([M-CH₃]⁺), 122 ([M-C₃H₅]⁺), 95, 81, 67, 55, 41 (base peak) |

Note: Predicted NMR chemical shifts are estimates and may vary in an actual experimental spectrum. Coupling patterns are described as s (singlet), d (doublet), and m (multiplet).

Logical Relationships in Characterization

The relationship between the proposed structure and the expected analytical data is crucial for confirmation. The following diagram illustrates the key correlations.

Caption: Logical flow for structure confirmation.

Conclusion

This document provides a comprehensive theoretical guide for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations. The tabulated and predicted spectral data offer a valuable reference for researchers aiming to synthesize and identify this novel compound. Successful execution of the outlined protocols and comparison with the provided data should enable unambiguous confirmation of the target molecule's structure.

Spectroscopic and Experimental Data for 2,2-Dimethylnona-4,8-dienenitrile: A Review of Available Information

Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of 2,2-Dimethylnona-4,8-dienenitrile could be located. This suggests that the compound may be novel, not yet synthesized, or reported under a different chemical name.

This in-depth technical guide aims to provide the requested information for researchers, scientists, and drug development professionals. However, the absence of published data for the target molecule, this compound, prevents the creation of the specified data tables and experimental workflows.

Information on structurally related but distinct compounds has been found. It is crucial to note that the spectroscopic data for these molecules will not be representative of this compound due to differences in their molecular structure, including the position and nature of functional groups and unsaturation. These related compounds are mentioned here solely to illustrate the type of data that would be expected for the target molecule, were it available.

Related Compounds Found in Literature:

-

(2E,4Z)-6-imino-8,8-dimethylnona-2,4-dienenitrile : This compound shares the nona-diene nitrile core but has an additional imino group and a different substitution pattern.

-

2,8-Dimethylnonanenitrile : This is a saturated analog, lacking the two double bonds present in the target molecule.

-

Pentanenitrile, 4,4-dimethyl- : A shorter chain nitrile with a dimethyl substitution.

-

2,8-Dimethyl-5-nonanone : This compound has a similar carbon backbone but features a ketone functional group instead of a nitrile and lacks one of the double bonds.

The lack of specific data for this compound means that no quantitative data tables for NMR, IR, and MS can be provided. Similarly, without a synthetic route or biological studies, no experimental protocols or signaling pathway diagrams can be generated.

Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and subsequent characterization to obtain the desired spectroscopic data. This would involve developing a synthetic pathway, purifying the compound, and then performing NMR, IR, and MS analysis to elucidate and confirm its structure.

A Technical Guide to Novel Synthetic Routes for 2,2-Dimethylnona-4,8-dienenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of proposed novel synthetic routes for the target molecule, 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of established direct synthetic methods in the current literature, this document outlines plausible pathways constructed from well-established chemical transformations. The proposed routes are designed to be robust and adaptable, providing a strong foundation for further research and development.

Proposed Synthetic Pathway: A Convergent Approach

A multi-step synthesis is proposed, beginning with commercially available starting materials and culminating in the formation of this compound. The key steps involve the formation of a ketone intermediate followed by a Knoevenagel condensation to introduce the nitrile functionality.

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-5-hexenal (Intermediate B)

The initial step involves the oxidation of the commercially available alcohol, 3,3-Dimethyl-5-hexen-1-ol, to the corresponding aldehyde.

-

Methodology: A common and effective method for this transformation is Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3,3-Dimethyl-5-hexen-1-ol | 1.0 | 128.21 | (To be determined) |

| Oxalyl Chloride | 1.5 | 126.93 | (To be determined) |

| Dimethyl Sulfoxide (DMSO) | 2.5 | 78.13 | (To be determined) |

| Triethylamine | 5.0 | 101.19 | (To be determined) |

| Dichloromethane (DCM) | - | 84.93 | (Solvent) |

Protocol:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.

-

A solution of 3,3-Dimethyl-5-hexen-1-ol in anhydrous DCM is then added dropwise.

-

After stirring for 30 minutes, triethylamine is added slowly.

-

The reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography.

Step 2: Synthesis of 8,8-Dimethylnona-1,5-dien-3-ol (Intermediate C)

This step involves a Grignard reaction between the synthesized aldehyde and allylmagnesium bromide to form the secondary alcohol.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3,3-Dimethyl-5-hexenal | 1.0 | 126.20 | (To be determined) |

| Allylmagnesium bromide (1M in THF) | 1.2 | 145.33 | (To be determined) |

| Tetrahydrofuran (THF) | - | 72.11 | (Solvent) |

Protocol:

-

A solution of 3,3-Dimethyl-5-hexenal in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

A solution of allylmagnesium bromide in THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol can be purified by column chromatography.

Step 3: Synthesis of 8,8-Dimethylnona-1,5-dien-3-one (Intermediate D)

The secondary alcohol is oxidized to the corresponding ketone.

-

Methodology: Dess-Martin periodinane (DMP) is a mild and efficient reagent for this oxidation.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 8,8-Dimethylnona-1,5-dien-3-ol | 1.0 | 168.28 | (To be determined) |

| Dess-Martin Periodinane (DMP) | 1.5 | 424.14 | (To be determined) |

| Dichloromethane (DCM) | - | 84.93 | (Solvent) |

Protocol:

-

To a solution of 8,8-Dimethylnona-1,5-dien-3-ol in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.

-

The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously for 15 minutes, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is purified by column chromatography.

Step 4: Synthesis of this compound (Target Molecule E)

The final step is a Knoevenagel condensation of the ketone with cyanoacetic acid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 8,8-Dimethylnona-1,5-dien-3-one | 1.0 | 166.26 | (To be determined) |

| Cyanoacetic acid | 1.2 | 85.06 | (To be determined) |

| Piperidine | 0.2 | 85.15 | (Catalyst) |

| Toluene | - | 92.14 | (Solvent) |

Protocol:

-

A mixture of 8,8-Dimethylnona-1,5-dien-3-one, cyanoacetic acid, and piperidine in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

The reaction mixture is cooled to room temperature and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Data Summary

The following table summarizes the expected molecular weights and potential yields for each step of the synthesis. Please note that the yields are estimates and will vary based on experimental conditions and optimization.

| Step | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| 1 | 3,3-Dimethyl-5-hexenal | 126.20 | 85-95 |

| 2 | 8,8-Dimethylnona-1,5-dien-3-ol | 168.28 | 70-85 |

| 3 | 8,8-Dimethylnona-1,5-dien-3-one | 166.26 | 90-98 |

| 4 | This compound | 175.28 | 60-75 |

Alternative Synthetic Strategies

While the Knoevenagel condensation approach is presented as the primary route, other strategies could be explored:

-

Alkylation of 2,2-dimethylacetonitrile: This would involve the deprotonation of 2,2-dimethylacetonitrile followed by sequential alkylation with appropriate alkenyl halides. This method could offer a more convergent synthesis but may present challenges in controlling dialkylation and regioselectivity.

-

Olefin Metathesis: A ring-closing metathesis (RCM) approach could be envisioned if a suitable diene precursor with both the nitrile and gem-dimethyl groups already installed can be synthesized. This could be a powerful strategy for constructing the nonadiene backbone.

Further research into these alternative routes could provide additional pathways to the target molecule, potentially with improved efficiency or fewer steps.

This document serves as a foundational guide. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all safety precautions. The provided protocols may require optimization to achieve the desired results.

In-Depth Technical Guide: Stability and Degradation Pathways of 2,2-Dimethylnona-4,8-dienenitrile

A comprehensive review of the stability and degradation of 2,2-Dimethylnona-4,8-dienenitrile is currently not feasible due to a lack of publicly available scientific literature and experimental data.

Extensive searches of chemical databases and scientific literature did not yield specific studies detailing the stability or degradation pathways of this compound. This suggests that such information may be proprietary, unpublished, or the compound may not have been subjected to detailed stability and degradation analysis in the public domain.

While general principles of organic chemistry can provide hypothetical degradation pathways for nitriles and dienes, any such discussion would be purely speculative without experimental validation. Factors that would be critical to investigate include:

-

Hydrolytic Stability: The susceptibility of the nitrile group to hydrolysis under acidic, basic, and neutral pH conditions, potentially leading to the formation of a carboxylic acid or amide.

-

Oxidative Stability: The potential for oxidation of the double bonds within the nonadiene structure, which could be initiated by atmospheric oxygen, light, or other oxidizing agents. This could lead to the formation of epoxides, aldehydes, ketones, or cleavage of the carbon-carbon double bonds.

-

Thermal Stability: The potential for isomerization or decomposition of the molecule at elevated temperatures.

-

Photostability: The effect of UV or visible light on the molecule's stability, which could induce isomerization of the double bonds or other photochemical reactions.

Without experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or accurate diagrams of degradation pathways. Further research and experimental studies are required to elucidate the stability and degradation profile of this compound.

A Technical Guide to the Quantum Chemical Analysis of 2,2-Dimethylnona-4,8-dienenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of specific published experimental and computational data for this molecule, this guide establishes a robust, generalized methodology based on established principles of computational chemistry for nitriles and terpenes. The presented data is illustrative and serves as a benchmark for future studies.

Introduction to this compound

This compound is an unsaturated aliphatic nitrile. Structurally, it can be considered a derivative of a terpene-like scaffold, incorporating a nitrile functional group. Terpenoids are a large and diverse class of naturally occurring organic chemicals with various applications in medicine and industry.[1][2] The nitrile (cyano) group is a versatile functional group found in over 60 small-molecule drugs, valued for its ability to participate in noncovalent interactions and to act as an electrophilic warhead for covalent inhibitors.[3]

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of molecules like this compound. Such calculations are instrumental in predicting molecular geometry, stability, reactivity, and spectral signatures, offering critical insights for drug design and materials science.

Computational Methodology

A standard and effective approach for the quantum chemical analysis of organic molecules involves Density Functional Theory (DFT). The following protocol outlines the recommended computational workflow.

2.1. Molecular Structure Generation and Initial Optimization The initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView). A preliminary geometry optimization is performed using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting geometry.

2.2. Geometry Optimization The core of the computational analysis is the geometry optimization at the quantum mechanical level. This process locates the minimum energy conformation of the molecule on the potential energy surface.

-

Level of Theory: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31G(d) This combination is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are effectively zero.

2.3. Vibrational Frequency Analysis Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data for validation.

2.4. Electronic Property Calculations Single-point energy calculations on the optimized geometry are used to determine key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the region around the nitrile nitrogen is expected to be electron-rich (nucleophilic), while the nitrile carbon will be electron-deficient (electrophilic).[3]

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

The logical flow of these computational steps is visualized in the diagram below.

Data Presentation: Illustrative Results

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. The values are hypothetical but representative for a molecule of this nature.

Table 1: Optimized Cartesian Coordinates (Å) for this compound (Note: A full coordinate list would include all atoms. This is a truncated example.)

| Atom | Element | X | Y | Z |

| 1 | C | 1.501 | -0.025 | 0.834 |

| 2 | C | 0.000 | 0.000 | 0.000 |

| 3 | N | -1.189 | 0.021 | -0.621 |

| 4 | C | 2.456 | 1.154 | 0.543 |

| 5 | C | 2.890 | -1.198 | 1.211 |

| ... | ... | ... | ... | ... |

Table 2: Key Predicted Geometric Parameters

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C≡N | C(2)-N(3) | 1.158 |

| C-C (nitrile) | C(1)-C(2) | 1.465 |

| C=C (alkene) | C(4)-C(5) | 1.335 |

| C=C (alkene) | C(8)-C(9) | 1.338 |

| **Bond Angles (°) ** | ||

| C-C≡N | C(1)-C(2)-N(3) | 179.5 |

| C-C-C (gem-dimethyl) | C(4)-C(1)-C(5) | 109.8 |

| Dihedral Angles (°) | ||

| C-C-C=C | C(2)-C(1)-C(4)-C(5) | 121.3 |

Table 3: Calculated Vibrational Frequencies (Selected Modes)

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3085 | 45.2 | C-H stretch (alkene) |

| 2975 | 110.5 | C-H stretch (aliphatic) |

| 2245 | 25.8 | C≡N stretch |

| 1650 | 30.1 | C=C stretch |

| 1450 | 65.7 | CH₂ scissoring |

| 965 | 78.9 | C-H bend (trans alkene) |

Table 4: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO | -6.85 eV |

| Energy of LUMO | -0.21 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.64 eV |

| Dipole Moment | 2.95 Debye |

| Total Energy (Hartree) | -480.123456 |

The relationship between these calculated properties and the molecule's potential biological activity can be conceptualized as follows.

Experimental Protocols: Synthesis

While various methods exist for synthesizing aliphatic nitriles, a plausible route for this compound could involve the dehydration of a corresponding aldoxime. The following is a generalized protocol based on established methods for similar transformations.

4.1. Synthesis of 2,2-Dimethylnona-4,8-dienal (Precursor) This precursor could be synthesized via Claisen rearrangement or other C-C bond-forming reactions common in terpene synthesis.

4.2. Oximation of the Aldehyde

-

Materials: 2,2-Dimethylnona-4,8-dienal, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa), ethanol, water.

-

Procedure:

-

Dissolve 2,2-Dimethylnona-4,8-dienal (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Add the aqueous solution to the aldehyde solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 2,2-Dimethylnona-4,8-dienaldoxime. Purify by column chromatography if necessary.

-

4.3. Dehydration of the Aldoxime to the Nitrile

-

Materials: 2,2-Dimethylnona-4,8-dienaldoxime, a dehydration catalyst (e.g., BaO on ZrO₂), an inert high-boiling solvent (e.g., paraffin oil).

-

Procedure (Gas Phase Catalysis):

-

Pack a fixed-bed reactor with the dehydration catalyst. Heat the reactor to 200-250°C.

-

Prepare a solution of the aldoxime in the inert solvent (e.g., 10% by weight).

-

Pass the solution through the heated reactor under a stream of inert gas (e.g., N₂).

-

Collect the product mixture after it exits the reactor.

-

Separate the desired nitrile from the solvent, potentially using vacuum distillation or evaporation.

-

The final product, this compound, can be further purified by fractional distillation.

-

Potential Application in Drug Development

The nitrile group can act as an electrophile, reacting with nucleophilic residues like cysteine in enzyme active sites to form a covalent bond.[3][4] This mechanism is a key strategy in the design of covalent inhibitors, which can offer enhanced potency and duration of action. The computational results, particularly the MEP and LUMO analysis, can help predict the susceptibility of the nitrile carbon to nucleophilic attack.

Conclusion

This technical guide outlines a comprehensive computational and theoretical framework for the study of this compound. By employing DFT calculations, it is possible to predict its geometric, vibrational, and electronic properties, providing valuable data for researchers in chemistry and drug development. The illustrative data and protocols serve as a foundational starting point for future in-depth experimental and theoretical investigations into this and related molecules.

References

In-depth Technical Guide on the Potential Biological Activity of 2,2-Dimethylnona-4,8-dienenitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the biological activity of 2,2-Dimethylnona-4,8-dienenitrile. Consequently, this document serves as a prospective guide, outlining the hypothetical experimental workflows and methodologies that could be employed to investigate its potential biological functions. The data and pathways presented herein are illustrative and intended to serve as a template for future research.

Introduction

This compound is a nitrile-containing organic compound with a nine-carbon chain featuring two double bonds. The presence of the nitrile group and the unsaturated hydrocarbon chain suggests a potential for diverse chemical reactivity and biological interactions. Nitrile-containing compounds are present in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. This guide outlines a proposed research framework to elucidate the potential biological activity of this novel compound.

Hypothetical Screening for Biological Activity

A primary investigation into the biological effects of this compound would involve a broad-based screening approach to identify potential areas of activity.

A foundational step is to determine the compound's effect on cell viability. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and add to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by non-linear regression analysis.

Illustrative Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| HEK293 | 24 | > 100 |

| 48 | > 100 | |

| 72 | 91.8 | |

| HepG2 | 24 | 78.3 |

| 48 | 55.1 | |

| 72 | 40.7 |

To identify specific molecular targets, the compound would be screened against a library of known biological targets, such as kinases, GPCRs, and proteases.

Experimental Workflow: High-Throughput Screening

Caption: High-Throughput Screening Workflow for Target Identification.

Hypothetical Mechanism of Action: Kinase Inhibition

Assuming the HTS identifies a specific kinase as a primary target, subsequent experiments would focus on validating this interaction and elucidating the mechanism of inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: In a 96-well plate, combine the target kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Illustrative Data Presentation:

| Kinase Target | IC50 (nM) |

| Kinase A | 520 |

| Kinase B | > 10,000 |

| Kinase C | 1,250 |

If this compound is confirmed as a potent inhibitor of "Kinase A," the next step would be to investigate its impact on the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat cells expressing "Kinase A" with an effective concentration of this compound (e.g., 1 µM) for various time points (0, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of "Kinase A" and the total protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical Inhibition of the Kinase A Signaling Pathway.

Conclusion and Future Directions

This guide provides a speculative yet structured framework for the initial investigation into the biological activity of this compound. The proposed experimental workflows, from broad-based cytotoxicity screening to specific mechanism-of-action studies, represent a standard and robust approach in early-stage drug discovery. Should initial screenings yield positive "hits," further studies including lead optimization, in vivo efficacy, and toxicology studies would be warranted. The true biological potential of this compound remains to be uncovered through rigorous scientific investigation.

The Undocumented History of 2,2-Dimethylnona-4,8-dienenitrile: A Look into the Broader Context of Unsaturated Aliphatic Nitriles

Despite a thorough investigation of scientific literature, patent databases, and chemical registries, no specific information regarding the discovery, synthesis, or historical context of 2,2-Dimethylnona-4,8-dienenitrile has been found. This suggests that the compound is not a well-documented substance in publicly available records. Consequently, the creation of a detailed technical guide with experimental protocols, quantitative data, and specific pathway diagrams for this particular molecule is not possible.

However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will delve into the broader historical context of the discovery and development of unsaturated aliphatic nitriles, the chemical class to which this compound belongs.

A General History of Nitrile Synthesis: From Early Discoveries to Modern Methods

The story of nitriles, organic compounds containing a -C≡N functional group, dates back to the late 18th and early 19th centuries. The foundations of nitrile chemistry were laid by pioneering chemists who isolated and characterized the first examples of this versatile class of molecules.

Early Milestones in Nitrile Chemistry:

| Year | Scientist(s) | Key Contribution |

| 1782 | Carl Wilhelm Scheele | First synthesis of hydrogen cyanide. |

| 1811 | Joseph Louis Gay-Lussac | Preparation of pure, anhydrous hydrogen cyanide. |

| 1832 | Friedrich Wöhler & Justus von Liebig | First synthesis of an organic nitrile, benzonitrile. |

| 1834 | Théophile-Jules Pelouze | Synthesis of propionitrile. |

These early discoveries paved the way for the development of various synthetic methods for preparing nitriles. One of the earliest and most fundamental reactions is the Letts nitrile synthesis , discovered by Edmund A. Letts in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.[1] This method, though historically significant, has been largely superseded by more efficient and versatile techniques.

The Rise of Unsaturated Aliphatic Nitriles in Fragrance and Flavor Chemistry

While early research focused on simpler aromatic and saturated aliphatic nitriles, the 20th century saw a growing interest in more complex structures, including unsaturated aliphatic nitriles. This interest was largely driven by the fragrance and flavor industry, where the unique olfactory properties of these compounds were discovered.

Patents from the mid to late 20th century reveal a surge in the synthesis and application of novel unsaturated nitriles as perfume chemicals.[2] These compounds were valued for their ability to impart a range of scents, from fruity and floral to citrusy and green. The development of new catalytic methods for the dehydration of oximes and the hydrocyanation of unsaturated aldehydes and ketones provided access to a wide array of these fragrant molecules.[3]

General Synthetic Strategies for Unsaturated Aliphatic Nitriles

The synthesis of unsaturated aliphatic nitriles, such as the target molecule this compound, would likely involve modern synthetic methodologies. While a specific protocol for the target molecule is unavailable, a general workflow for the synthesis of a hypothetical dienonitrile can be conceptualized.

Caption: A generalized workflow for the synthesis of dienonitriles.

This conceptual diagram illustrates a possible multi-step synthesis, which is common for creating complex organic molecules. The specific reagents and reaction conditions would be highly dependent on the desired stereochemistry and the nature of the starting materials.

The Role of Nitriles in Modern Drug Discovery

Beyond their use in fragrances, nitriles are a crucial pharmacophore in modern drug design. The nitrile group can act as a versatile functional group, participating in hydrogen bonding and other key interactions with biological targets.[4] Its linear geometry and electronic properties can be exploited to fine-tune the pharmacological profile of a drug candidate. The development of efficient methods for synthesizing complex nitriles continues to be an active area of research, driven by the demand for new therapeutic agents.

Conclusion

While the historical context of this compound remains elusive, the broader history of nitrile chemistry provides a rich backdrop for understanding the potential synthesis and applications of such a molecule. From the foundational discoveries of the 19th century to the development of sophisticated synthetic methods for the fragrance and pharmaceutical industries, the journey of nitrile compounds highlights their enduring importance in chemical science. Future research and the disclosure of proprietary information may one day shed light on the specific origins and properties of this compound.

References

- 1. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]

- 2. US4456561A - Nitriles and use as perfume chemicals - Google Patents [patents.google.com]

- 3. US5892092A - Preparation of aliphatic, unsaturated nitriles - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using 2,2-Dimethylnona-4,8-dienenitrile as a Precursor

Notice: Extensive literature searches did not yield specific examples of asymmetric synthesis utilizing 2,2-Dimethylnona-4,8-dienenitrile as a precursor. This suggests that this particular compound is not a commonly employed starting material for such transformations in publicly documented research.

Therefore, to fulfill the structural and informational requirements of the user's request, the following application note presents a detailed protocol for a representative and well-established method for the asymmetric intramolecular cyclization of a 1,6-diene, a reaction conceptually similar to what might be envisioned for this compound. This serves as an illustrative example of the principles and procedures involved in asymmetric catalysis for the synthesis of chiral cyclic molecules from acyclic diene precursors.

Exemplary Application Note: Asymmetric Intramolecular Heck Reaction of a 1,6-Diene

Title: Enantioselective Synthesis of a Chiral Cyclopentane Derivative via Asymmetric Intramolecular Heck Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a protocol for the asymmetric intramolecular Heck reaction of a 1,6-diene substrate to generate a chiral cyclopentane derivative with high enantioselectivity. The described methodology employs a palladium catalyst with a chiral phosphine ligand. This protocol is a foundational example for the construction of enantiomerically enriched five-membered carbocycles, which are common structural motifs in biologically active molecules and pharmaceuticals.

Introduction

The construction of enantiomerically pure cyclic compounds is a cornerstone of modern organic synthesis, particularly in the field of drug discovery and development. Asymmetric intramolecular cyclization reactions of acyclic precursors offer an efficient strategy for accessing complex chiral architectures. The palladium-catalyzed asymmetric Heck reaction is a powerful tool for the formation of C-C bonds and the creation of stereocenters. This application note provides a detailed experimental protocol for a representative asymmetric intramolecular Heck reaction of a 1,6-diene, leading to a substituted cyclopentane with high enantiomeric excess.

Reaction Principle

The reaction proceeds via the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide/triflate. The resulting palladium(II) species then undergoes an intramolecular carbopalladation across one of the double bonds of the diene system. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the cyclized product. The use of a chiral ligand, such as (R)-BINAP, controls the stereochemistry of the newly formed stereocenter.

Experimental Protocol

This protocol is adapted from established procedures for the asymmetric intramolecular Heck reaction.

3.1. Materials and Reagents

-

1-Iodo-2-(2,2-diallyl)benzene (Substrate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Silver phosphate (Ag₃PO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Argon (or Nitrogen) gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Syringes and needles

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Reaction Setup and Procedure

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%) and (R)-BINAP (18.7 mg, 0.03 mmol, 6 mol%).

-

Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

-

In a separate flask, dissolve the 1-Iodo-2-(2,2-diallyl)benzene substrate (156 mg, 0.5 mmol) and silver phosphate (209 mg, 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Transfer the substrate solution to the flask containing the catalyst using a syringe.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric intramolecular Heck reaction described above.

| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1-Iodo-2-(2,2-diallyl)benzene | 5 | (R)-BINAP | Ag₃PO₄ | DMF/Toluene | 80 | 24 | 85 | 92 |

Visualization

Reaction Workflow

The following diagram illustrates the general workflow for the asymmetric intramolecular Heck reaction.

Caption: Experimental workflow for the asymmetric Heck reaction.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed asymmetric Heck reaction cycle.

Caption: Simplified catalytic cycle of the Heck reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium compounds are toxic and should be handled with care.

-

Anhydrous solvents are flammable and moisture-sensitive.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol described provides a reliable method for the enantioselective synthesis of a chiral cyclopentane derivative via an asymmetric intramolecular Heck reaction. This example serves as a valuable template for researchers interested in applying asymmetric catalysis to the synthesis of complex chiral molecules for applications in drug development and other scientific disciplines. While no specific protocols for this compound were found, the principles and techniques outlined here are broadly applicable to the field of asymmetric cyclization.

Application of 2,2-Dimethylnona-4,8-dienenitrile in natural product synthesis

Application of 2,2-Dimethylnona-4,8-dienenitrile in Natural Product Synthesis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an acyclic C11 nitrile featuring a gem-dimethyl substitution and two unconjugated double bonds. Its structure suggests potential as a precursor in the synthesis of various natural products, particularly those containing terpenoid or related frameworks. This document aims to provide a comprehensive overview of the application of this compound in the synthesis of natural products, based on a thorough review of publicly available scientific literature.

Current Findings

Despite an extensive search of scholarly articles, patents, and chemical databases, no specific instances of the application of this compound in the total synthesis of natural products have been identified. The scientific literature does not appear to contain documented examples of this particular nitrile being used as a starting material or a key intermediate in the construction of natural product skeletons.

Searches were conducted to identify potential synthetic targets, such as the furanoterpenoid Dendrolasin, which shares some structural similarities. While numerous synthetic routes to Dendrolasin and other related furanoterpenoids have been published, none of the reported methodologies utilize this compound.

Furthermore, investigations into general synthetic methods for the construction of relevant structural motifs, including the intramolecular cyclization of unsaturated nitriles and the synthesis of substituted furans from nitrile precursors, did not reveal any specific examples involving this compound.

Based on the available data, the application of this compound in the field of natural product synthesis is not documented in the accessible scientific literature. Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data related to its use in this context.

It is conceivable that the use of this compound is described in proprietary or less accessible sources. However, based on a comprehensive search of public-domain information, there is currently no evidence to support its role as a precursor or intermediate in the synthesis of natural products. Researchers interested in exploring the synthetic potential of this compound would be venturing into a novel area of chemical synthesis.

Application Notes and Protocols for the Hydrolysis of 2,2-Dimethylnona-4,8-dienenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the hydrolysis of 2,2-Dimethylnona-4,8-dienenitrile to its corresponding carboxylic acid, 2,2-Dimethylnona-4,8-dienoic acid. Given the presence of two carbon-carbon double bonds in the substrate, which may be susceptible to isomerization or degradation under harsh reaction conditions, this note presents three distinct approaches: acidic hydrolysis, basic hydrolysis, and a milder enzymatic hydrolysis. Each protocol is designed to serve as a robust starting point for optimization in a research and development setting.

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. The target molecule, this compound, possesses a neopentyl-like quaternary carbon center adjacent to the nitrile group and two non-conjugated double bonds. This structural arrangement presents a unique challenge: the need to achieve complete hydrolysis of the sterically hindered nitrile without inducing isomerization, migration, or hydration of the olefinic moieties.

Standard methods for nitrile hydrolysis involve heating with strong acids or bases.[1][2][3] While effective for many substrates, these conditions can be detrimental to molecules with sensitive functional groups. Therefore, enzymatic hydrolysis, which proceeds under mild pH and temperature conditions, is also presented as a viable and potentially superior alternative for preserving the integrity of the diene system.[4]

This application note details three distinct protocols for the hydrolysis of this compound. It includes reaction setup, monitoring, workup, and purification procedures, along with recommendations for characterization of the final product.

General Experimental Workflow

The overall experimental process for each hydrolysis method follows a similar logical flow, from reaction setup to the isolation and characterization of the final product.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cyclization Reactions of 2,2-Dimethylnona-4,8-dienenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 2,2-Dimethylnona-4,8-dienenitrile, a versatile substrate for the synthesis of complex cyclic molecules. The presence of a gem-dimethyl group and two isolated double bonds allows for a variety of selective cyclization pathways, primarily through radical-mediated processes. This document details the theoretical background, experimental protocols, and potential applications of these transformations, particularly in the context of drug discovery and development where the construction of novel carbocyclic scaffolds is of significant interest.

Introduction to Cyclization Strategies

This compound is an attractive starting material for intramolecular cyclization due to several key structural features. The gem-dimethyl group alpha to the nitrile functionality can influence the stereochemical outcome of the cyclization and often leads to the formation of a quaternary carbon center, a common motif in bioactive natural products. The two olefinic moieties at the 4- and 8-positions offer multiple possibilities for ring closure, potentially leading to the formation of five- or six-membered rings, which are prevalent in many pharmaceutical agents.

The primary mode of cyclization for this substrate involves the generation of a radical at the carbon atom adjacent to the nitrile group. This can be effectively achieved using manganese(III) acetate as a one-electron oxidant. The resulting radical can then undergo an intramolecular addition to one of the double bonds to form a new carbon-carbon bond and a cyclic intermediate.

Manganese(III) Acetate-Mediated Radical Cyclization

Manganese(III) acetate is a widely used reagent for initiating radical cyclizations of compounds containing activatable C-H bonds, such as those alpha to a nitrile group.[1][2] The reaction proceeds through a single-electron transfer (SET) mechanism, generating a radical intermediate that subsequently cyclizes.

The general pathway for the Mn(OAc)₃-mediated cyclization of this compound is proposed as follows:

-

Radical Formation: Manganese(III) acetate oxidizes the carbon alpha to the nitrile group of this compound, forming an α-cyanoalkyl radical and a Mn(II) species.

-

Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to one of the double bonds. The regioselectivity of this step (i.e., attack at the C4=C5 or C8=C9 double bond) will determine the size of the resulting ring. Typically, the formation of five- and six-membered rings is favored.

-

Termination: The resulting cyclized radical can undergo several termination pathways. In the presence of a co-oxidant like copper(II) acetate, the radical can be further oxidized to a carbocation, which can then undergo elimination or trapping by a nucleophile.[1] In the absence of a strong oxidant, the radical may abstract a hydrogen atom from the solvent or another molecule to yield the final saturated cyclized product.[1]

Factors Influencing the Reaction:

-

Solvent: Acetic acid is the most common solvent for Mn(OAc)₃-mediated reactions as it readily dissolves the manganese salt.[3] Other solvents like ethanol, methanol, and acetonitrile can also be used.[3]

-

Temperature: These reactions are typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure efficient radical generation and cyclization.

-

Co-oxidant: The presence of Cu(OAc)₂ can significantly influence the product distribution by promoting the oxidation of the intermediate radical, leading to unsaturated products.[1]

Experimental Protocols

While a specific protocol for the cyclization of this compound is not extensively documented in publicly available literature, a general procedure based on well-established Manganese(III) acetate-mediated radical cyclizations of unsaturated nitriles can be proposed. The following protocol is a representative example and may require optimization for this specific substrate.

Protocol 1: General Procedure for Mn(OAc)₃-Mediated Radical Cyclization

Materials:

-

This compound

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (optional, for oxidative termination)

-

Glacial acetic acid (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add glacial acetic acid to dissolve the starting material. Then, add Manganese(III) acetate dihydrate (2.2 eq). If oxidative termination is desired, add Copper(II) acetate monohydrate (0.1-1.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The characteristic dark brown color of Mn(III) will fade to a pale brown or colorless solution as the reaction progresses, indicating the consumption of the Mn(III) reagent. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or the disappearance of the Mn(III) color), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclized product(s).

Data Presentation

Since specific experimental data for the cyclization of this compound is not available, the following table provides a template for how quantitative data from such an experiment should be structured for clear comparison.

| Entry | Substrate | Mn(OAc)₃ (eq) | Cu(OAc)₂ (eq) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | This compound | 2.2 | - | Acetic Acid | 118 (reflux) | 4 | Cyclopentane/Cyclohexane derivatives | Data not available |

| 2 | This compound | 2.2 | 0.5 | Acetic Acid | 118 (reflux) | 4 | Unsaturated cyclic products | Data not available |

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and the general experimental workflow.

Caption: Proposed mechanism for the Mn(OAc)₃-mediated cyclization.

Caption: General experimental workflow for the cyclization reaction.

Applications in Drug Development

The synthesis of novel carbocyclic scaffolds is a cornerstone of modern drug discovery. The cyclization of this compound provides a potential route to a variety of substituted cyclopentane and cyclohexane derivatives. These core structures are found in numerous classes of therapeutic agents, including prostaglandins, steroids, and various synthetic pharmaceuticals. The ability to introduce a quaternary center and further functionalize the cyclized products makes this chemistry particularly relevant for the generation of compound libraries for high-throughput screening and for the synthesis of complex target molecules in medicinal chemistry programs. The nitrile group in the product can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic diversification.

Conclusion

The Manganese(III) acetate-mediated radical cyclization of this compound represents a promising strategy for the synthesis of valuable carbocyclic compounds. While specific literature on this exact substrate is sparse, the well-established principles of radical cyclization provide a strong foundation for developing a robust synthetic protocol. The methods and concepts outlined in these application notes are intended to serve as a guide for researchers and scientists in exploring the synthetic potential of this and related dienonitrile substrates in the pursuit of novel chemical entities for drug development and other applications. Further experimental investigation is warranted to fully elucidate the scope, limitations, and stereochemical outcomes of these transformations.

References

Application Notes and Protocols for the Polymerization of Monomers Derived from 2,2-Dimethylnona-4,8-dienenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of monomers derived from 2,2-dimethylnona-4,8-dienenitrile. This compound, a nitrile-containing derivative of a terpene-like structure, presents a promising scaffold for the development of novel polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The protocols outlined below are based on established methodologies for the polymerization of terpene-derived and nitrile-containing monomers and are intended to serve as a foundational guide for researchers in this field.

Monomer Synthesis from this compound

The inherent structure of this compound does not lend itself to direct polymerization. Therefore, functionalization is required to introduce a polymerizable group. A common and effective strategy is the introduction of a methacrylate group, which can be readily polymerized via free-radical methods.

Synthesis of a Methacrylate Monomer

A plausible synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with a hydroxyl-containing methacrylate, or alternatively, reduction of the nitrile to an amine followed by reaction with methacryloyl chloride. A more direct approach, however, would be to leverage the reactivity of the alkene groups. For the purpose of this protocol, we will focus on the epoxidation of one of the double bonds followed by reaction with methacrylic acid.

Experimental Protocol: Synthesis of (2,2-dimethyl-5-(oxiran-2-yl)hept-8-en-1-yl)methacrylate

-

Epoxidation:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the epoxidized intermediate.

-

-

Ring-Opening and Methacrylation:

-

Dissolve the purified epoxide (1 equivalent) and methacrylic acid (1.2 equivalents) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of a suitable catalyst, such as triethylamine or dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final methacrylate monomer by column chromatography.

-

Polymerization of the Terpene-Derived Methacrylate Monomer

The synthesized methacrylate monomer can be polymerized using various techniques, with free-radical polymerization being a common and accessible method.

Free-Radical Polymerization

Experimental Protocol: Free-Radical Polymerization

-

Preparation:

-

In a Schlenk flask, dissolve the synthesized methacrylate monomer (e.g., 1 g) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF) (e.g., 5 mL).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 1-2 mol% relative to the monomer).

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

Place the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

-

Stir the reaction for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

-

Termination and Precipitation:

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

-

-

Purification and Drying:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Data Presentation

The following tables present hypothetical data for the polymerization of the terpene-derived methacrylate monomer under different conditions. These tables are for illustrative purposes to guide researchers in their data collection and presentation.

Table 1: Polymerization Conditions and Monomer Conversion

| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Monomer Conversion (%) |

| 1 | AIBN | 100:1 | 70 | 12 | 85 |

| 2 | AIBN | 200:1 | 70 | 12 | 78 |

| 3 | BPO | 100:1 | 80 | 12 | 92 |

| 4 | BPO | 100:1 | 70 | 24 | 95 |

Table 2: Molecular Weight and Polydispersity of Polymers

| Entry | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | 25,000 | 45,000 | 1.80 |

| 2 | 42,000 | 75,600 | 1.80 |

| 3 | 22,000 | 37,400 | 1.70 |

| 4 | 31,000 | 55,800 | 1.80 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Visualization of Workflows and Pathways

Experimental Workflow: Monomer Synthesis and Polymerization

Caption: Workflow for monomer synthesis and subsequent free-radical polymerization.

Logical Relationship: Factors Influencing Polymer Properties

Caption: Key factors influencing the final properties of the synthesized polymer.

Disclaimer

The experimental protocols and data presented herein are intended as a starting point for research and development. The hypothetical nature of the data in the tables should be noted. Researchers should optimize these protocols and conduct thorough characterization of all synthesized materials. All experiments should be performed in accordance with standard laboratory safety procedures.

2,2-Dimethylnona-4,8-dienenitrile: A Promising Scaffold for Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The nitrile-containing compound, 2,2-Dimethylnona-4,8-dienenitrile, represents a novel, albeit currently underexplored, building block for the synthesis of new therapeutic agents. Its unique combination of a gem-dimethyl group, a nitrile functionality, and two sites of unsaturation presents a versatile scaffold for the development of compounds with potential applications across various disease areas. The nitrile group is a key functional group in numerous pharmaceuticals, enhancing binding affinity and improving pharmacokinetic profiles.[1][2] The strategic incorporation of a gem-dimethyl moiety can further augment a molecule's therapeutic potential by increasing potency, metabolic stability, and selectivity.[3][4][5]

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a precursor for a range of pharmacologically active molecules.

Table 1: Potential Therapeutic Areas and Rationale

| Therapeutic Area | Rationale for Application |

| Oncology | The nitrile group can act as a hydrogen bond acceptor or a covalent warhead in enzyme inhibitors.[6] The diene system allows for the introduction of various functionalities to target specific cancer-related pathways. |

| Inflammatory Diseases | Molecules with gem-dimethyl groups have been shown to modulate inflammatory responses.[7] The lipophilic nature of the nonane backbone could facilitate membrane permeability. |

| Neurodegenerative Diseases | The nitrile moiety can serve as a bioisostere for other functional groups, potentially improving blood-brain barrier penetration. The overall structure could be modified to interact with targets implicated in neurodegeneration. |

| Infectious Diseases | Unsaturated nitriles have been explored for their antimicrobial properties. The diene functionality offers sites for modification to optimize activity against various pathogens.[8] |

Key Structural Features and Their Significance in Medicinal Chemistry

-

gem-Dimethyl Group: This structural motif offers several advantages in drug design. It can lock the conformation of a molecule, leading to an entropically favorable binding to the target receptor.[3][4] This can result in increased potency and selectivity. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent position and thereby improving the pharmacokinetic profile of a drug candidate.[1][3]

-

Nitrile Functionality: The nitrile group is a versatile pharmacophore. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions within a protein's binding pocket.[2] It is also a known bioisostere for carbonyl groups and halogens.[1] In some cases, the nitrile can act as a covalent inhibitor by reacting with nucleophilic residues in an enzyme's active site.[6]

-

Diene System: The presence of two double bonds provides reactive handles for a variety of chemical transformations. This allows for the straightforward introduction of diverse functional groups to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound.

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols for its use are not yet established in the literature. However, based on the reactivity of its functional groups, the following general synthetic procedures can be proposed.

Protocol 1: General Synthesis of this compound

A plausible synthetic route to this compound could involve the alkylation of a suitable nitrile precursor. One general method for the synthesis of nitriles is the reaction of an alkyl halide with a cyanide salt.[9][10]

Materials:

-

2-Bromo-2-methylpropane

-

Hepta-1,5-dienyl cyanide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of hepta-1,5-dienyl cyanide in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 2-bromo-2-methylpropane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Functionalization of the Diene System via Diels-Alder Reaction

The diene system can be utilized in cycloaddition reactions to build molecular complexity.

Materials:

-

This compound

-

Maleic anhydride (or other dienophile)

-

Toluene

-

Standard reflux apparatus

Procedure:

-

Dissolve this compound and a slight excess of maleic anhydride in toluene.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Visualizing Synthetic and Signaling Pathways

To illustrate the potential utility of this compound, the following diagrams outline a hypothetical synthetic workflow and a potential signaling pathway that could be targeted by its derivatives.

Caption: Synthetic utility of the diene moiety.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While this compound is not yet a widely available or studied building block, its constituent functional groups suggest significant potential in medicinal chemistry. The strategic combination of a gem-dimethyl group for enhanced stability and potency, a versatile nitrile pharmacophore, and a readily functionalizable diene system makes it an attractive scaffold for the development of novel therapeutics. The provided hypothetical protocols and pathways aim to inspire further research into the synthesis and biological evaluation of derivatives of this promising, yet underexplored, molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

Standard operating procedure for handling 2,2-Dimethylnona-4,8-dienenitrile

Disclaimer: 2,2-Dimethylnona-4,8-dienenitrile is a sparsely documented compound. The following procedures are based on the safety profiles of structurally similar aliphatic nitriles. Researchers should exercise extreme caution and may need to adapt these protocols based on their own initial small-scale characterizations.

Application Notes

This document provides a standard operating procedure (SOP) for the safe handling, use, and disposal of this compound in a research and development setting. Given the limited specific data on this compound, this SOP is built upon the known properties and hazards of related aliphatic nitriles. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical synthesis. The protocols herein are designed to minimize risk and ensure the integrity of experimental results. It is imperative to treat this compound as potentially hazardous until thorough toxicological data is available.

Physical and Chemical Properties

| Property | Estimated Value / Information |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid. |

| Odor | No data available; likely has a characteristic chemical odor. |

| Boiling Point | Estimated to be in the range of 220-240 °C. |

| Flash Point | Estimated to be > 80 °C. |

| Solubility | Expected to be insoluble in water and soluble in organic solvents. |

| Stability | Stable under normal laboratory conditions. |

Hazard Identification and Safety Precautions

Based on related nitriles, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled. Contact with strong acids may liberate highly toxic hydrogen cyanide gas.

Primary Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be Category 4.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Safety Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Avoid breathing vapors or mist.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or a face shield, compliant with OSHA 1910.133 or EN166 standards. |

| Skin | Nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is required. |

| Respiratory | Not typically required if handled in a certified chemical fume hood. For spills or poor ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. |